N-(1-adamantyl)-2-ethylhexanamide

Description

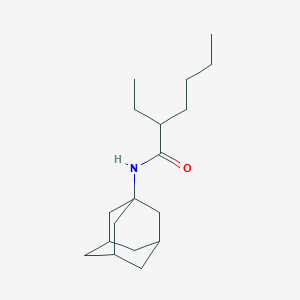

N-(1-Adamantyl)-2-ethylhexanamide is an amide derivative featuring a 1-adamantyl group linked to a 2-ethylhexanamide chain. The adamantyl moiety, a rigid bicyclic hydrocarbon, is known for enhancing lipophilicity and metabolic stability in drug design, while the 2-ethylhexanamide chain may improve solubility and bioavailability.

Properties

Molecular Formula |

C18H31NO |

|---|---|

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-ethylhexanamide |

InChI |

InChI=1S/C18H31NO/c1-3-5-6-16(4-2)17(20)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,3-12H2,1-2H3,(H,19,20) |

InChI Key |

UMKOKPWYLPTABZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CCCCC(CC)C(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Adamantyl Carboxamides: AKB48 and Quinolinecarboxamides

AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide)

- Structure : Combines adamantyl with an indazole-3-carboxamide group.

- Activity: Binds to cannabinoid receptors CB1 and CB2 with nanomolar affinity (Ki = 5.34 nM for murine CB1, 3.24 nM for human CB1), indicating potent psychoactive effects .

- Comparison : Unlike AKB48, N-(1-adamantyl)-2-ethylhexanamide lacks an aromatic heterocycle, which may reduce receptor specificity but enhance passive diffusion due to its aliphatic chain.

Quinolinecarboxamides (e.g., (S)-2-(1-adamantyl)-N-(1-formyl-2-phenylethyl)-4-quinolinecarboxamide)

Adamantyl Thioamides: Antimicrobial and Hypoglycemic Agents

N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e)

Adamantyl Sulfonamides: Lack of Antibacterial Activity

N-(1-Adamantyl)sulfonamides

- Structure : Sulfonamide (-SO₂-NH-) functional group.

- Activity: No antibacterial activity observed despite structural similarity to active thioamides .

- Comparison : Highlights the critical role of functional group selection; the amide in this compound may strike a balance between stability and bioactivity.

Branched Alkyl Amides: Structural Effects on Physicochemical Properties

N-Ethyl-2-methyl-2-(1-methylethyl)hexanamide

Brominated Adamantyl Amides: Reactivity and Stability

N1-(1-Adamantyl)-2-bromo-2-methylpropanamide

- Structure : Bromine substituent on the alkyl chain.

Data Tables

Table 1: Structural and Functional Comparison of Adamantyl-Containing Compounds

*Hypothetical data based on structural calculation.

Key Findings and Implications

Functional Group Impact : Thioamides exhibit antimicrobial activity but may suffer from metabolic instability, whereas sulfonamides lack efficacy despite structural similarity .

Adamantyl Role : The adamantyl group enhances lipophilicity across all compounds, improving blood-brain barrier penetration (e.g., AKB48 ).

Chain Modifications : Linear chains (as in this compound) may optimize solubility and bioavailability compared to branched or halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.